(2-Cyclopropylethyl)hydrazine
Description
Significance of Hydrazine (B178648) Derivatives in Organic Synthesis and Medicinal Chemistry Lead Discovery
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern chemical science, valued for their versatile reactivity. iscientific.org As bifunctional nucleophiles, hydrazines are key building blocks in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and triazoles. thieme-connect.deresearchgate.net The reaction of hydrazines with ketones and aldehydes to form hydrazones is a fundamental transformation in organic chemistry. wikipedia.org These hydrazones are not only stable intermediates but also participate in important reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org
In medicinal chemistry, the hydrazine moiety is present in numerous established pharmaceutical agents. google.comd-nb.info Hydrazide derivatives, formed by acyl substitution on hydrazine, are particularly prominent and have been investigated for a vast spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. iscientific.orgmasterorganicchemistry.com The ability of the hydrazine group to act as a versatile synthetic handle allows for its incorporation into complex molecules, making it an invaluable tool in the discovery of new therapeutic leads. iscientific.orgd-nb.info
Role of Cyclopropyl (B3062369) Groups in Modulating Chemical Reactivity and Biological Interactions
The cyclopropyl group, the smallest of the cycloalkanes, is far more than a simple saturated ring. Its significance in chemical and biological sciences stems from its unique structural and electronic properties. The considerable ring strain of the three-membered ring results in C-C bonds with enhanced p-character, making the cyclopropyl group electronically similar to a double bond in some contexts. wikipedia.org It can act as a competent electron-donating group and engage in conjugation with adjacent π-systems. guidechem.com
In medicinal chemistry, the incorporation of a cyclopropyl ring is a widely used strategy in drug design, with a proven record in numerous FDA-approved medicines. smolecule.com This small, rigid group can serve as a conformational constraint, locking a flexible molecule into its bioactive conformation to enhance binding potency with a biological target. guidechem.com Furthermore, the cyclopropyl group is often used to improve a drug's metabolic stability. For example, replacing a metabolically vulnerable ethyl or isopropyl group with a cyclopropyl moiety can block sites of oxidation by cytochrome P450 enzymes, leading to a superior pharmacokinetic profile. libretexts.org This strategic use can enhance potency, increase brain permeability, and reduce off-target effects. wikipedia.orglibretexts.org
Overview of (2-Cyclopropylethyl)hydrazine as a Key Synthetic Building Block and Research Probe
This compound is a chemical entity that features both the reactive hydrazine functional group and the structurally significant cyclopropyl moiety. This bifunctional nature makes it a valuable compound in research, particularly as a synthetic building block and a molecular probe. The molecule consists of a cyclopropane (B1198618) ring attached to an ethyl group, which in turn is bonded to a terminal hydrazine group.
The synthesis of this compound can be achieved through several plausible routes, often involving its amine analogue, 2-cyclopropylethylamine, as a key intermediate. guidechem.comacs.org A common strategy for preparing substituted hydrazines involves the use of protected hydrazine reagents to control reactivity and avoid side reactions like over-alkylation. d-nb.info For instance, a precursor such as 2-cyclopropylethyl bromide can be reacted with a protected hydrazine, like tert-butyl carbazate, followed by the removal of the protecting group (e.g., a Boc group) under acidic conditions to yield the final this compound. The existence of intermediates like tert-butyl 2-(2-cyclopropylethyl)hydrazine-1-carboxylate in chemical databases supports the viability of this synthetic approach. chemicalbook.com
As a hydrazine derivative, this compound is expected to undergo typical reactions of this class. It can react with aldehydes and ketones in condensation reactions to form the corresponding (2-cyclopropylethyl)hydrazones. wikipedia.orgsmolecule.comsmolecule.com The nitrogen atoms of the hydrazine group can also act as nucleophiles in substitution reactions. smolecule.com The presence of the cyclopropyl group can influence the molecule's reactivity and provides a specific structural element for probing biological systems. smolecule.com
Table 1: Physicochemical Data for this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Structure |
|---|---|---|---|
| This compound | C₅H₁₂N₂ | N/A | c1cc1CCN(N) |
| 2-Cyclopropylethylamine | C₅H₁₁N | 62893-54-3 ambeed.com | c1cc1CCN |
| tert-butyl 2-(2-cyclopropylethyl)hydrazine-1-carboxylate | C₁₀H₂₀N₂O₂ | 2288504-33-4 chemicalbook.com | Boc-NH-N(H)-CH₂CH₂-c1cc1 |
| 2-Cyclopropylethanol (B145733) | C₅H₁₀O | 2566-44-1 ambeed.com | c1cc1CCO |
Academic and Research Significance of the Compound’s Chemistry
The academic and research significance of this compound lies in its utility as a specialized chemical tool. It serves as a valuable building block for synthesizing more complex molecules that combine the reactivity of hydrazine with the unique steric and electronic properties of the cyclopropyl group. guidechem.comsmolecule.com
In medicinal chemistry, this compound allows for the introduction of the cyclopropylethyl motif into potential drug candidates. This is a desirable feature for researchers aiming to optimize the pharmacokinetic properties of a lead compound. guidechem.com The hydrazine portion of the molecule provides a reactive handle for conjugation to other molecules or for the construction of heterocyclic ring systems, which are prevalent in pharmaceuticals. iscientific.orgsmolecule.com For example, it can be used as an intermediate in the synthesis of novel compounds for pharmaceuticals and agrochemicals. smolecule.com
As a research probe, derivatives of this compound could be used in chemical biology to study protein-protein interactions. The hydrazine group can form covalent bonds with carbonyl groups on proteins, while the cyclopropyl group adds rigidity and a unique structural signature. smolecule.com The study of related compounds, such as 2-cyclopropylethylamine, has already provided insights into chemical reaction mechanisms, indicating the research value of this structural class. acs.org Therefore, this compound represents an important molecular entity for chemists exploring new frontiers in synthesis and drug discovery.
Structure
3D Structure
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-cyclopropylethylhydrazine |
InChI |
InChI=1S/C5H12N2/c6-7-4-3-5-1-2-5/h5,7H,1-4,6H2 |
InChI Key |
QAOWYJVFRBBVHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCNN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylethyl Hydrazine
Retrosynthetic Analysis and Key Bond Disconnections Leading to the Compound
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. khanacademy.orgub.edu For (2-Cyclopropylethyl)hydrazine, the primary disconnection points are the C-N bond of the hydrazine (B178648) group and the bonds forming the cyclopropyl (B3062369) ring and the ethyl linker.
A primary retrosynthetic disconnection breaks the N-N bond of the hydrazine, suggesting a precursor such as (2-cyclopropylethyl)amine. This amine could be formed from a corresponding alkyl halide, (2-bromoethyl)cyclopropane (B145715), via nucleophilic substitution with an ammonia (B1221849) equivalent. Alternatively, the amine could be derived from 2-cyclopropylethanol (B145733) through a series of functional group interconversions.
Further disconnection of the (2-cyclopropylethyl) moiety reveals two key fragments: a two-carbon unit (the ethyl group) and a cyclopropyl ring. This suggests synthetic strategies that either start with a pre-formed cyclopropane (B1198618) ring and extend the side chain or build the cyclopropane ring onto a precursor already containing the ethyl group.
Precursor Synthesis and Intermediate Derivatization Strategies
The synthesis of key precursors is fundamental to the successful construction of this compound. These strategies focus on the assembly of the cyclopropylethyl scaffold.
Introduction of the Cyclopropyl Moiety
The three-membered cyclopropyl ring can be introduced using various cyclopropanation reactions.
The Simmons-Smith reaction is a well-established method for cyclopropanation that involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. organic-chemistry.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. While a direct Simmons-Smith reaction on a precursor containing the ethyl-hydrazine portion is conceivable, it is more practical to introduce the cyclopropyl group at an earlier stage. For instance, a precursor like 4-buten-1-ol could undergo a Simmons-Smith reaction to form cyclopropylmethanol, which can then be elaborated to the target molecule.
A modified Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) instead of the zinc-copper couple, which can offer improved reactivity and reproducibility. organic-chemistry.org
Table 1: Key Features of the Simmons-Smith Reaction
| Feature | Description |
| Reactants | Alkene, Diiodomethane, Zinc-Copper Couple (or Diethylzinc) |
| Product | Cyclopropane |
| Mechanism | Concerted addition of a carbenoid |
| Stereochemistry | Stereospecific |
| Advantages | Good functional group tolerance, avoids hazardous diazomethane |
| Limitations | Can be expensive, may require directing groups for regioselectivity |
Besides the Simmons-Smith reaction, other methods for cyclopropanation exist. One such method involves the reaction of an α,β-unsaturated ester with a sulfur ylide. Another approach is the intramolecular cyclization of a γ-haloketone. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the cyclopropane ring.
Elaboration of the Ethyl Linker via Chain Extension Reactions
Once the cyclopropyl ring is in place, or if starting from a cyclopropane-containing building block, the two-carbon ethyl linker needs to be constructed.
A common starting material for this purpose is cyclopropylmethyl bromide. google.com This can be converted to cyclopropylacetonitrile (B1348260) via reaction with a cyanide salt. google.com Subsequent reduction of the nitrile group would yield (2-cyclopropylethyl)amine.
An alternative and widely used precursor is 2-cyclopropylethanol. This alcohol can be synthesized through several routes, including the reaction of cyclopropylmagnesium bromide with ethylene (B1197577) oxide. Another patented method involves the solvolysis of a 3-cyclopropyl-2,3-epoxypropionic acid ester to yield cyclopropylacetaldehyde, which is then reduced to 2-cyclopropylethanol. google.comwipo.int
Once 2-cyclopropylethanol is obtained, it can be converted to (2-bromoethyl)cyclopropane by treatment with phosphorus tribromide (PBr₃). This bromide is a key intermediate for subsequent introduction of the hydrazine group.
Table 2: Synthesis of 2-Cyclopropylethanol
| Starting Material(s) | Reagents | Product | Reference |
| Cyclopropylmagnesium bromide, Ethylene oxide | - | 2-Cyclopropylethanol | |
| 3-Cyclopropyl-2,3-epoxypropionic acid ester | 1. Base (solvolysis) 2. Acid 3. Reducing agent | 2-Cyclopropylethanol | google.comwipo.int |
Formation of the Hydrazine Functionality
The final and crucial step in the synthesis of this compound is the introduction of the hydrazine group. This can be achieved through several methods.
One common approach is the direct alkylation of hydrazine with a suitable electrophile. organic-chemistry.org In this case, (2-bromoethyl)cyclopropane can be reacted with an excess of hydrazine hydrate (B1144303). The large excess of hydrazine is used to minimize the dialkylation of hydrazine. The reaction typically proceeds via an SN2 mechanism.
Another strategy involves the conversion of a primary amine, such as (2-cyclopropylethyl)amine, to a hydrazine. This can be accomplished through electrophilic amination using reagents like a diethylketomalonate-derived oxaziridine, which can afford the corresponding N-Boc protected hydrazine that can be subsequently deprotected. organic-chemistry.org
Alternatively, the formation of a hydrazone from a ketone or aldehyde, followed by reduction, can lead to the desired hydrazine. For instance, cyclopropyl methyl ketone can be reacted with hydrazine to form a hydrazone, which can then be reduced to (1-cyclopropylethyl)hydrazine. smolecule.com While this provides a constitutional isomer, similar strategies could be adapted for the synthesis of the target molecule.
Table 3: Methods for Hydrazine Formation
| Precursor | Reagents | Product | Description |
| (2-Bromoethyl)cyclopropane | Hydrazine hydrate (excess) | This compound | Direct alkylation of hydrazine. |
| (2-Cyclopropylethyl)amine | Diethylketomalonate-derived oxaziridine, then deprotection | This compound | Electrophilic amination of a primary amine. |
| Cyclopropyl ethyl ketone | Hydrazine hydrate, then a reducing agent | This compound | Formation and reduction of a hydrazone. |
Nucleophilic Substitution Reactions with Hydrazine
A primary and straightforward method for synthesizing alkylhydrazines is through the direct nucleophilic substitution (S_N2) reaction between an appropriate alkyl halide and hydrazine. In this proposed pathway for this compound, a 2-cyclopropylethyl halide, such as 1-bromo-2-cyclopropylethane, serves as the electrophile. Hydrazine or its hydrate acts as the nucleophile, displacing the halide to form the target hydrazine derivative.
The reaction is typically carried out in a suitable solvent, and an excess of hydrazine is often used to minimize the formation of dialkylated byproducts. The reaction proceeds via the attack of the nitrogen atom of hydrazine on the electrophilic carbon of the alkyl halide. evitachem.comnih.govresearchgate.net
Table 1: Proposed Reaction Scheme for Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Typical Conditions | Product |
|---|---|---|---|
| 1-Bromo-2-cyclopropylethane | Hydrazine hydrate | Ethanol (B145695), Reflux | This compound |
Reductive Amination Approaches Utilizing Hydrazine Derivatives
Reductive amination is a versatile method for forming amines and their derivatives, including hydrazines. wikipedia.orglibretexts.org This approach typically involves the reaction of a carbonyl compound with a nitrogen-based nucleophile to form an imine or, in this case, a hydrazone intermediate, which is subsequently reduced to the desired product. wikipedia.org
For the synthesis of this compound, cyclopropylacetaldehyde would be the ideal starting carbonyl compound. The reaction with hydrazine forms the corresponding cyclopropylacetaldehyde hydrazone. This intermediate is then reduced in situ using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. sci-hub.se This method is highly efficient and can be performed as a one-pot synthesis. wikipedia.org Recent advancements in biocatalysis also show that imine reductases (IREDs) can effectively catalyze the reductive amination of carbonyls with hydrazines. nih.gov
Table 2: Proposed Reaction Scheme for Reductive Amination
| Carbonyl Compound | Hydrazine Source | Reducing Agent | Product |
|---|---|---|---|
| Cyclopropylacetaldehyde | Hydrazine | Sodium borohydride (NaBH₄) | This compound |
Other Established Hydrazine Formation Pathways
Beyond direct substitution and reductive amination, other established methods can be adapted for the synthesis of this compound. One notable method is a variation of the Gabriel synthesis, specifically the Ing-Manske procedure. thermofisher.com This pathway involves the initial S_N2 reaction of potassium phthalimide (B116566) with a 2-cyclopropylethyl halide to form N-(2-cyclopropylethyl)phthalimide. The subsequent cleavage of the phthalimide group is achieved by treatment with hydrazine hydrate, which releases the primary amine—or in this case, the hydrazine—and forms a stable phthalhydrazide (B32825) byproduct. thermofisher.com This method is particularly useful for producing primary amines and hydrazines cleanly, avoiding the overalkylation issues seen in direct alkylation of ammonia or hydrazine. libretexts.orgthermofisher.com
Salt Formation, Purification, and Characterization of Synthetic Products
Following the synthesis, the crude this compound product typically requires purification to remove unreacted starting materials, reagents, and byproducts. The free base of hydrazine derivatives can be unstable, and conversion to a salt form often improves stability and handling.
Dihydrochloride (B599025) Salt Formation
Hydrazines are basic compounds and readily form salts with acids. Due to the presence of two nitrogen atoms, this compound can be converted into a stable dihydrochloride salt. sigmaaldrich.comsigmaaldrich.com This is typically achieved by treating a solution of the crude hydrazine base (e.g., in a solvent like ethanol or diethyl ether) with an excess of hydrochloric acid. The acid can be in the form of concentrated aqueous HCl or as a solution of HCl gas in an organic solvent. The resulting this compound dihydrochloride salt is often a solid powder that precipitates from the solution, allowing for easy isolation by filtration. sigmaaldrich.comsmolecule.comsigmaaldrich.com
Crystallization Techniques for Product Isolation and Purification
Crystallization is a fundamental technique for the purification of solid organic compounds, including the salt forms of this compound. googleapis.com This method relies on the differences in solubility between the desired product and impurities in a given solvent system. A common approach involves dissolving the crude salt in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of pure crystals. An alternative is the use of a solvent/anti-solvent system, where the product is dissolved in a good solvent, and an anti-solvent (in which the product is insoluble) is gradually added to induce crystallization. The separation of diastereoisomeric salts by fractional crystallization is also a known method for resolving enantiomers. google.comgoogle.com
Chromatographic Purification Methods (e.g., Silica (B1680970) Gel Column Chromatography)
For non-crystalline products or when crystallization does not provide sufficient purity, chromatographic methods are employed. Silica gel column chromatography is a widely used technique for purifying organic compounds. google.com The crude product is loaded onto a column packed with silica gel, and a solvent or mixture of solvents (the eluent) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (eluent). For hydrazine derivatives, this technique can effectively separate the target compound from non-polar and highly polar impurities. rsc.orgnih.gov
Optimization of Synthetic Yields and Reaction Efficiencies
The synthesis of mono-substituted alkylhydrazines such as this compound presents a significant challenge in controlling reaction selectivity and maximizing yield. The primary difficulty arises from the nucleophilic nature of both nitrogen atoms in the hydrazine molecule, which can lead to the formation of multiple alkylation products. Research into the synthesis of analogous alkylhydrazines has focused on several key strategies to overcome these issues, primarily centered on direct alkylation of hydrazine under controlled conditions, the use of protecting groups, and reductive amination of carbonyl compounds. Optimization of these methodologies involves careful selection of reagents, catalysts, and reaction parameters to enhance the formation of the desired mono-substituted product while minimizing side reactions.
Control and Optimization in Direct Alkylation Routes
Direct alkylation of hydrazine with a suitable electrophile, such as a (2-cyclopropylethyl)halide, is the most straightforward approach. However, this method is often plagued by poor selectivity, yielding a mixture of mono-, di-, tri-, and even tetra-alkylated hydrazines, along with the corresponding hydrazinium (B103819) salts. thieme-connect.de
A primary strategy to improve the yield of the mono-alkylated product is to use a large excess of hydrazine hydrate. This stoichiometric control shifts the reaction equilibrium to favor the reaction of the alkylating agent with the vastly more abundant unsubstituted hydrazine rather than the already mono-alkylated product. While effective to an extent, this method is less attractive on a laboratory scale due to the low yields (often below 40%) and the need to remove and reprocess significant amounts of unreacted hydrazine. thieme-connect.de
Table 1: Effect of Hydrazine Excess on Mono-alkylation Yield for Simple Alkyl Halides Data based on analogous reactions reported in the literature. thieme-connect.de
| Alkyl Halide | Molar Ratio (Alkyl Halide:Hydrazine Hydrate) | Yield of Mono-alkylhydrazine |
| Ethyl Bromide | 1:10 | < 40% |
| n-Propyl Bromide | 1:10 | < 40% |
| n-Butyl Bromide | 1:10 | < 40% |
To circumvent the issue of polyalkylation, methods employing protected hydrazines have been developed. A notable example involves the acylation of a hydrazine derivative, followed by alkylation and subsequent deprotection. For instance, trifluoroacetyl hydrazides have been successfully alkylated with alkyl halides under alkaline conditions. The trifluoroacetyl group serves to deactivate one of the nitrogen atoms, directing alkylation to the other. This multi-step process, though longer, can be performed as a one-pot synthesis without the isolation of intermediates, culminating in a single chromatographic purification to yield the N'-alkyl hydrazide in good yields. scholaris.caresearchgate.net
Table 2: Optimization of N'-Alkylation of Protected Hydrazides Data from a three-step synthesis involving N-(Boc)valine hydrazide. scholaris.ca
| Alkylating Agent | Base | Solvent | Overall Yield (3 steps) |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 78% |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 75% |
| Methyl Bromoacetate | K₂CO₃ | Acetonitrile | 65% |
Modern catalytic approaches are also being explored. Palladium-catalyzed C–N coupling reactions, for example, have been successful in synthesizing aryl hydrazines from aryl halides and hydrazine hydrate using a simple base like potassium hydroxide (B78521) at very low catalyst loadings. dicp.ac.cn While this has not been extensively applied to alkyl halides, it represents a promising avenue for future optimization of alkylhydrazine synthesis.
Optimization via Reductive Hydrazination of Carbonyls
An alternative and highly efficient route to this compound involves the reductive amination of a corresponding carbonyl compound, such as 2-cyclopropylethanal. This pathway consists of two main steps: the condensation of the aldehyde with hydrazine to form a hydrazone, followed by the reduction of the C=N double bond.
Chemical reductive alkylation can be performed efficiently in a one-pot manner. An effective method utilizes α-picoline-borane as a mild and selective reducing agent. organic-chemistry.org This approach avoids the need to isolate the intermediate hydrazone and is compatible with a range of functional groups. The efficiency of the reaction, particularly for less reactive aromatic aldehydes, can be significantly enhanced by the use of acid catalysts. organic-chemistry.org
Table 3: Reductive Alkylation of Carbonyls with Hydrazine Derivatives using α-Picoline-Borane Data based on analogous reactions reported in the literature. organic-chemistry.org
| Carbonyl Compound | Hydrazine Derivative | Catalyst (mol%) | Yield |
| Benzaldehyde | Phenylhydrazine | None | 89% |
| 4-Methoxybenzaldehyde | Phenylhydrazine | HCl (10%) | 99% |
| 4-Nitrobenzaldehyde | Phenylhydrazine | Oxalic Acid (10%) | 99% |
| Cyclohexanone | Phenylhydrazine | None | 92% |
Biocatalysis offers a green and highly selective alternative for reductive amination. Imine reductases (IREDs) have been shown to effectively catalyze the reductive hydrazination of various aldehydes and ketones. nih.govd-nb.info Using an IRED from Myxococcus stipitatus, a range of carbonyls can be reacted with simple hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. This enzymatic approach operates under mild conditions and demonstrates high conversion rates for many substrates. nih.gov
Table 4: Enzymatic Reductive Hydrazination of Aliphatic Aldehydes with Hydrazine Data based on reactions catalyzed by IRED from Myxococcus stipitatus. nih.gov
| Aldehyde Substrate | Product Formation (%) |
| Propanal | >99% |
| n-Butanal | >99% |
| Isovaleraldehyde | >99% |
| Hexanal | 85% |
Chemical Reactivity and Transformation of 2 Cyclopropylethyl Hydrazine
Reaction Mechanisms Involving the Hydrazine (B178648) Functional Group
The hydrazine functional group (-NHNH₂) is central to the reactivity of (2-Cyclopropylethyl)hydrazine. The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, results in enhanced nucleophilicity compared to corresponding simple amines, a phenomenon often referred to as the "alpha effect" wikipedia.org. This effect renders the hydrazine group highly reactive toward a variety of electrophiles.
Nucleophilic Properties of the Hydrazine Nitrogen Atoms
The nucleophilicity of hydrazine and its derivatives is significantly greater than that of amines with similar basicity nih.govnih.govquora.com. This enhanced reactivity is attributed to the alpha effect, where the lone pair on the adjacent nitrogen atom destabilizes the ground state and stabilizes the transition state of nucleophilic attack wikipedia.orgyoutube.com. In an unsymmetrically substituted hydrazine like this compound, the two nitrogen atoms exhibit different reactivity. The terminal nitrogen (-NH₂) is generally more nucleophilic and less sterically hindered than the substituted nitrogen atom attached to the 2-cyclopropylethyl group.
Kinetic studies on various amines and hydrazines have quantified their nucleophilic strength. While direct data for this compound is not available, comparisons with analogous alkylhydrazines show that they are potent nucleophiles. For instance, studies have shown that hydrazine itself has a reactivity in water similar to that of methylamine, despite being a weaker base nih.govacs.org. The introduction of an alkyl group can modulate this reactivity; methyl groups have been found to increase the reactivity of the α-position (the substituted nitrogen) but decrease the reactivity of the β-position (the terminal -NH₂) nih.govacs.org.
Table 1: Comparison of Nucleophilicity and Basicity of Selected Amines and Hydrazines
Data sourced from kinetic studies and established chemical literature. The nucleophilicity parameter N is from the Mayr scale, where higher values indicate greater nucleophilicity.
Condensation Reactions with Aldehydes and Ketones
This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding (2-cyclopropylethyl)hydrazones wikipedia.orgresearchgate.netorganic-chemistry.org. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The terminal -NH₂ group of the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon.
The reaction is typically catalyzed by acid and proceeds through a tetrahedral intermediate. The subsequent elimination of a water molecule yields the stable C=N double bond of the hydrazone.
General Reaction Scheme: R-NHNH₂ + R'C(O)R'' ⇌ R-NHN=CR'R'' + H₂O (where R = 2-cyclopropylethyl)
These hydrazone derivatives are important intermediates in organic synthesis. For instance, they are central to the Wolff-Kishner reduction, a method for converting carbonyl groups into methylene (B1212753) groups under basic conditions byjus.commasterorganicchemistry.comopenstax.orglumenlearning.comwikipedia.org. In this reaction, the initially formed hydrazone is treated with a strong base (e.g., KOH) at high temperatures, leading to the formation of an alkane and the evolution of nitrogen gas masterorganicchemistry.comlumenlearning.comwikipedia.org.
Acylation, Sulfonylation, and Alkylation Reactions
The nucleophilic nitrogen atoms of this compound react with a range of electrophilic reagents, leading to acylated, sulfonylated, and alkylated products.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields N-acylhydrazines (hydrazides). The reaction typically occurs at the more nucleophilic and less sterically hindered terminal nitrogen atom, although reaction conditions can influence regioselectivity.
Sulfonylation: Similarly, sulfonylation with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces N-sulfonylhydrazines. These derivatives are stable compounds with significant applications in organic synthesis.
Alkylation: The alkylation of unsymmetrical hydrazines presents a significant challenge due to issues of selectivity . Reaction with alkyl halides can lead to a mixture of products, including mono-, di-, and tri-substituted hydrazines, with substitution potentially occurring at either nitrogen atom. Over-alkylation is a common problem because the alkylated products can be more nucleophilic than the starting material masterorganicchemistry.com. To overcome these challenges, methods involving the formation of nitrogen anions have been developed to achieve selective alkylation d-nb.infonih.govorganic-chemistry.orgorganic-chemistry.org. By using strong bases like n-butyllithium to generate a dianion, subsequent reaction with an alkyl halide can be directed to a specific nitrogen atom with greater control d-nb.infoorganic-chemistry.org.
Reactivity of the Cyclopropyl (B3062369) Ring System
The cyclopropane (B1198618) ring is characterized by significant angle strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions that relieve this strain wikipedia.org. The bonding in cyclopropane is described by bent bonds (Walsh or Coulson-Moffitt models), which confer partial double-bond character to the C-C bonds wikipedia.org. This unique electronic structure allows the ring to interact with adjacent functional groups and participate in reactions not typical for other cycloalkanes.
Ring-Opening Reactions under Acidic, Basic, or Catalytic Conditions
The cyclopropyl group in this compound can undergo ring-opening under various conditions, although it is generally more stable than highly substituted or "donor-acceptor" cyclopropanes nih.gov.
Acidic Conditions: In the presence of strong acids, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate. This intermediate is then attacked by a nucleophile, resulting in a 1,3-difunctionalized open-chain product stackexchange.comacs.orgscispace.com. The regioselectivity of the ring-opening is governed by the stability of the resulting carbocation (Markovnikov's rule), with the positive charge preferentially forming at the most substituted carbon.
Catalytic Conditions: Transition metal catalysts (e.g., Pd, Pt, Rh) can facilitate the hydrogenolysis of the cyclopropane ring. This reaction involves the cleavage of a C-C bond and the addition of hydrogen, typically yielding a branched alkane. The specific bond that is cleaved can be influenced by steric factors and the nature of the catalyst.
Radical Conditions: The cyclopropane ring can also be opened via radical mechanisms beilstein-journals.org. These reactions are often initiated by a radical species that adds to the ring, leading to a ring-opened radical intermediate that can participate in further transformations.
While these are general modes of reactivity for cyclopropanes, the specific conditions required to open the ring in an ethylcyclopropane derivative are typically more forcing compared to those for cyclopropanes activated by adjacent electron-donating or -withdrawing groups nih.govrsc.orgacs.orgresearchgate.net.
Cyclopropyl Group as a Steric and Electronic Modifier
Electronic Effects: The cyclopropyl group can act as a good π-electron donor through hyperconjugation, stabilizing adjacent carbocations wikipedia.org. This electronic-donating ability is comparable to that of a vinyl or phenyl group and can influence the reactivity of nearby functional groups stackexchange.com. However, its ability to transmit conjugation in the ground state is debated, with some studies suggesting this effect is more prominent in transition states or excited states stackexchange.com. The presence of electron-withdrawing or -donating substituents on an aryl ring attached to a cyclopropylamine has been shown to influence its biological activity by altering properties like pKa and lipophilicity nih.gov.
Derivatization Strategies for the Synthesis of Advanced Chemical Entities
The reactivity of the hydrazine functional group in this compound allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. These strategies are pivotal in medicinal and materials chemistry for the development of novel compounds.
Formation of Heterocyclic Systems (e.g., Pyrazole (B372694) Derivatives)
A significant application of this compound is in the synthesis of heterocyclic compounds, particularly pyrazole derivatives. The formation of the pyrazole ring is a well-established synthetic route that typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.
In a specific example of this application, this compound dihydrochloride (B599025) has been utilized as a key reactant in the preparation of novel pyrazole compounds. organic-chemistry.org This reaction underscores the utility of this compound as a precursor for introducing the N-(2-cyclopropylethyl) substituent onto a pyrazole core, a desirable feature in the design of new chemical entities. The general reaction scheme for the formation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a robust and widely used method in heterocyclic chemistry.
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| This compound | 1,3-Dicarbonyl Compound | Pyrazole Derivative | organic-chemistry.org |
Generation of Hydrazone and Hydrazide Intermediates
While direct experimental evidence for the formation of hydrazones and hydrazides specifically from this compound is not extensively documented in publicly available literature, the general reactivity of hydrazines provides a strong basis for these transformations.
Hydrazones are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis, and it is highly probable that this compound would react in a similar fashion with various carbonyl compounds to yield the corresponding (2-cyclopropylethyl)hydrazones. These hydrazone intermediates can be stable compounds themselves or serve as precursors for further synthetic manipulations.
Hydrazides , on the other hand, are generally synthesized by the acylation of hydrazines with carboxylic acids, acyl chlorides, or esters. It is anticipated that this compound would readily undergo acylation to form a variety of (2-cyclopropylethyl)hydrazides. These hydrazide intermediates are versatile building blocks for the synthesis of more complex molecules, including various heterocyclic systems.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Aldehyde or Ketone | Hydrazone |
| This compound | Carboxylic Acid or Derivative | Hydrazide |
Synthesis of Polyfunctionalized Analogs
The synthesis of polyfunctionalized analogs from this compound represents an area of significant synthetic potential. Although specific examples involving this particular hydrazine are not widely reported, the principles of organic synthesis suggest several avenues for creating such complex molecules.
Starting from the hydrazone or hydrazide intermediates discussed previously, a variety of functional groups can be introduced into the molecule. For instance, the nitrogen atoms of the hydrazine moiety can be further alkylated or arylated. The cyclopropyl group itself can be a site for further functionalization, although this would typically require more forcing reaction conditions that might affect the hydrazine portion of the molecule.
The development of synthetic routes to polyfunctionalized analogs of this compound would expand its utility as a versatile scaffold in the generation of diverse chemical libraries for screening and development in various areas of chemical science.
Analytical and Spectroscopic Characterization Techniques in Research Contexts
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental for determining the molecular structure of a compound. For (2-Cyclopropylethyl)hydrazine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
¹H NMR Spectroscopy: Proton NMR would be used to identify the number of different types of protons and their connectivity in the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the ethyl chain, and the hydrazine (B178648) functional group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and neighboring protons for each proton set.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals would help in assigning the carbons of the cyclopropyl group, the ethyl chain, and the carbon atom attached to the hydrazine moiety.
Hypothetical ¹H and ¹³C NMR Data for this compound
Since experimental data is not available, the following table presents hypothetical chemical shift ranges for the different proton and carbon environments in this compound, based on known values for similar structural motifs.
| Atom Type | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| Cyclopropyl CH | 0.4 - 0.8 | 5 - 15 |
| Cyclopropyl CH₂ | 0.1 - 0.5 | 3 - 10 |
| -CH₂-CH₂-N | 1.4 - 1.8 | 35 - 45 |
| -CH₂-N | 2.8 - 3.2 | 50 - 60 |
| -NH-NH₂ | Variable (broad) | - |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Molecular Ion Peak: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₅H₁₂N₂ = 100.16 g/mol ). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavage of the C-C bonds in the ethyl chain and the C-N bond. Characteristic fragments would include the loss of the cyclopropyl group, the ethyl group, and parts of the hydrazine moiety. Analysis of these fragment ions would help to piece together the structure of the parent molecule.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H and C-H bonds.
Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| N-H (hydrazine) | 3350 - 3250 | Stretching (asymmetric and symmetric) |
| C-H (cyclopropyl) | ~3100 | Stretching |
| C-H (aliphatic) | 2960 - 2850 | Stretching |
| N-H | 1650 - 1580 | Bending |
| C-C | Not typically diagnostic | - |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC with a suitable polar-modified column or hydrophilic interaction liquid chromatography (HILIC) could be employed. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While hydrazine itself can be challenging to analyze by GC due to its polarity and potential for thermal degradation, derivatization can be used to create a more volatile and thermally stable analogue. For this compound, derivatization of the hydrazine functional group, for example, by reaction with a ketone to form a hydrazone, could facilitate its analysis by GC-MS. This technique would provide both chromatographic separation and mass spectrometric identification of the derivative, which can be used to infer the presence and purity of the original compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of synthesized compounds, providing a quantitative determination of the mass percentages of the elements present. This method is crucial for verifying that the empirical formula of the synthesized compound aligns with its proposed molecular formula. For this compound, elemental analysis would focus on determining the precise percentages of carbon (C), hydrogen (H), and nitrogen (N).
The process typically involves the combustion of a small, precisely weighed sample of the purified compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then meticulously collected and quantified. From the masses of these products, the original mass percentages of carbon, hydrogen, and nitrogen in the sample can be calculated.
For this compound, with the molecular formula C₅H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the experimentally determined and theoretically calculated percentages (typically within ±0.4%) provides strong evidence for the compound's compositional purity and correctness of its molecular formula. psvmkendra.com
Below is an interactive data table presenting the theoretical elemental composition of this compound. Researchers would compare their experimental findings to these values to ascertain the purity of their sample.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 59.95 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 12.08 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 27.97 |
| Total | 100.165 | 100.00 |
Note: The values in this table are theoretical and serve as a reference for experimental verification.
Advanced Chiroptical Spectroscopy for Enantiomeric Purity (if chiral analogs are explored)
Should research extend to chiral analogs of this compound, the determination of enantiomeric purity would be of paramount importance. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules, making them indispensable for distinguishing between enantiomers. saschirality.org
While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the ethyl chain, would result in a pair of enantiomers. Advanced chiroptical techniques would then be employed to determine the enantiomeric excess (ee) of a given sample, which is a measure of the purity of one enantiomer over the other.
Commonly employed chiroptical spectroscopy techniques include:
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org Enantiomers will produce mirror-image CD spectra, and the magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the sample.
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. nih.gov Similar to CD, enantiomers exhibit mirror-image ORD curves.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analog of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions in a molecule.
In the research context of chiral hydrazine derivatives, these techniques would be crucial for confirming the success of asymmetric syntheses or enantioselective separations. The resulting spectroscopic data provides not only a quantitative measure of enantiomeric purity but also valuable insights into the absolute configuration and conformational preferences of the chiral analogs. mdpi.com For instance, the binding of chiral amines to an achiral chromophore has been shown to induce signals in CD spectra, allowing for the determination of the absolute configuration and enantiomeric ratio. mdpi.com
The table below outlines these chiroptical techniques and their primary applications in the study of chiral molecules.
| Technique | Principle | Application in Chiral Analysis |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric excess and absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Characterization of enantiomers and conformational analysis. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration of complex molecules. |
Structure Activity Relationship Sar Studies and Molecular Design Principles Utilizing the Compound’s Scaffold
Influence of the Cyclopropylethyl Moiety on Molecular Interactions
The cyclopropylethyl portion of the molecule plays a significant role in defining the physical properties and conformational behavior of its derivatives, which in turn influences how they interact with biological systems.
Contribution to Lipophilicity and Membrane Permeability of Derivatives
The contribution of the cyclopropyl (B3062369) group to lipophilicity can be observed when comparing it to other alkyl groups. The rigid nature of the cyclopropane (B1198618) ring can also influence how the molecule interacts with the lipid bilayer, potentially facilitating more efficient passage compared to more flexible alkyl chains. In drug design, modifying the substitution pattern on the cyclopropane ring or the ethyl linker allows for the fine-tuning of lipophilicity to achieve a desired balance between membrane permeability and aqueous solubility. researchgate.net This principle is critical for molecules in the "beyond rule of 5" space, where achieving cell permeability is a major challenge. ethz.chnih.gov The table below illustrates how lipophilicity, often expressed as logP or logD, varies with structural changes in related compounds.
| Compound | Key Structural Feature | Calculated LogP (cLogP) | Significance |
|---|---|---|---|
| Tranylcypromine | Phenylcyclopropylamine | 1.8 - 2.1 | Represents a benchmark cyclopropylamine-containing drug. drugbank.comwikipedia.org |
| Amphetamine | Phenylisopropylamine | 1.7 - 1.8 | Non-cyclized analogue of tranylcypromine, showing similar lipophilicity. |
| Iproniazid (B1672159) | Isopropylhydrazine derivative | ~0.7 | Hydrazine-containing drug with lower lipophilicity. wikipedia.org |
Stereochemical Considerations and Conformational Constraints
The cyclopropane ring imposes significant conformational constraints on the (2-Cyclopropylethyl)hydrazine scaffold. chemistrysteps.com Unlike flexible acyclic alkanes, rotation around the carbon-carbon bonds of the cyclopropane ring is not possible. This rigidity reduces the number of accessible conformations for the entire molecule. lumenlearning.com Such conformational restriction can be highly advantageous in molecular design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.
Furthermore, substituted cyclopropane rings can exhibit cis/trans isomerism, which introduces specific stereochemical features. The spatial arrangement of substituents relative to the ring can drastically affect how the molecule fits into a binding pocket. For instance, studies on cyclopropylamine-based inhibitors have shown that the stereochemistry of the ring is a critical determinant of biological activity. nih.govresearchgate.net The trans isomer of tranylcypromine, for example, is the active form. wikipedia.org The defined geometry of the cyclopropylethyl moiety ensures a precise orientation of the reactive hydrazine (B178648) group, which can be crucial for its interaction with a biological target. The inherent strain in the three-membered ring also influences its electronic properties and reactivity. libretexts.org
Role of the Hydrazine Core in Ligand-Target Recognition
The hydrazine group (-NH-NH₂) is a key functional component responsible for the biological activity of many compounds, acting as a versatile pharmacophore capable of engaging in multiple types of interactions.
Hydrogen Bonding Interactions with Biological Macromolecules
The hydrazine moiety is an excellent hydrogen-bonding unit, possessing both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the lone pairs of electrons on the nitrogen atoms). wikipedia.org This dual character allows it to form robust and directional hydrogen bonds with amino acid residues in the active site of enzymes or receptors. nih.gov In the context of enzyme inhibition, these interactions can anchor the ligand in a specific orientation, contributing significantly to binding affinity and selectivity. For example, in hydrazide-based inhibitors, the carbonyl oxygen of the hydrazide can act as a hydrogen bond acceptor, while the two nitrogen atoms serve as donors. mdpi.com This network of hydrogen bonds can be crucial for stabilizing the ligand-enzyme complex.
| Part of Hydrazine Moiety | Interaction Type | Potential Partner in a Protein |
|---|---|---|
| -NH₂ group | Hydrogen Bond Donor | Carbonyl oxygen (backbone), Asp, Glu, Ser, Thr |
| -NH- group | Hydrogen Bond Donor | Carbonyl oxygen (backbone), Asp, Glu, Ser, Thr |
| Nitrogen atoms (lone pairs) | Hydrogen Bond Acceptor | -NH group (backbone), Arg, His, Lys, Ser, Thr, Tyr |
Potential for Covalent Adduct Formation
A defining characteristic of the hydrazine functional group is its potential to act as a precursor to reactive species that can form covalent bonds with biological targets. acs.org This mechanism is the basis for the action of several irreversible enzyme inhibitors. For example, hydrazine-based monoamine oxidase (MAO) inhibitors like iproniazid and phenelzine (B1198762) function by being oxidized by the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. wikipedia.orgvedantu.com This process generates highly reactive radical intermediates that then covalently bind to the flavin cofactor or nearby amino acid residues, leading to irreversible inactivation of the enzyme. nih.govnih.gov
This reactivity makes the hydrazine group a powerful "warhead" for mechanism-based inhibitors. researchgate.net The formation of a covalent adduct results in prolonged or permanent inhibition, which can be therapeutically advantageous. Studies using hydrazine-based chemical probes have demonstrated their ability to covalently label a wide range of enzymes, including those with electrophilic cofactors or reactive intermediates in their active sites. acs.orgnih.gov The reaction can proceed through different mechanisms, such as direct polar coupling or oxidative fragmentation, highlighting the versatility of the hydrazine moiety in forming stable covalent linkages. nih.gov
Design Principles for Novel Chemical Probes and Ligands Based on the this compound Scaffold
The unique combination of a conformationally constrained cyclopropylethyl group and a reactive hydrazine core makes the this compound scaffold an attractive starting point for the design of novel chemical probes and targeted ligands. mdpi.com The principles of ligand-based drug design can be effectively applied to this scaffold to develop molecules with high affinity and selectivity for their biological targets. nih.gov
Key design principles include:
Leveraging Conformational Rigidity : The rigid cyclopropylethyl linker can be used to control the spatial orientation of substituents and the presentation of the hydrazine warhead. This pre-organization minimizes the entropic cost of binding and can enhance selectivity for a specific target protein. mdpi.com
Modulating Lipophilicity : The cyclopropyl group can be used to probe hydrophobic pockets within an enzyme's active site. nih.gov Its lipophilicity can be systematically modified through substitution to optimize membrane permeability and pharmacokinetic properties.
Exploiting the Hydrazine Warhead : The hydrazine moiety can be employed as a versatile anchor for both reversible and irreversible binding. For reversible inhibitors, its hydrogen bonding capacity can be optimized to achieve high affinity. mdpi.com For irreversible inhibitors or activity-based probes, the hydrazine serves as a latent reactive group that forms a covalent bond upon enzymatic activation, enabling potent and specific target labeling. matthewslab.orgrockefeller.edu
Structure-Based Design : By combining the scaffold with various recognition elements (e.g., aryl groups, heterocycles), ligands can be designed to target specific enzyme families. For instance, drawing inspiration from known MAO inhibitors like tranylcypromine, one could attach different aromatic groups to the hydrazine nitrogen to achieve selectivity for MAO-A versus MAO-B. nih.govresearchgate.net The design of such inhibitors often involves creating a structural hybrid that combines the key features of different known ligands to improve potency and selectivity. wikipedia.org
By systematically applying these principles, the this compound scaffold can be elaborated into a diverse library of compounds for exploring biological systems and developing new therapeutic agents.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are pivotal strategies in medicinal chemistry aimed at discovering new chemical entities with improved properties while retaining desired biological activity. researchgate.netresearchgate.net These approaches are particularly valuable when the initial scaffold, such as this compound, presents challenges related to synthetic accessibility, metabolic stability, or patentability. researchgate.netnih.gov
Scaffold Hopping: This strategy involves the replacement of the core structure of a molecule with a topologically distinct framework that mimics the spatial arrangement of key functional groups. researchgate.netnih.gov For the this compound scaffold, potential scaffold hops could involve replacing the cyclopropylethyl portion with other constrained or linear aliphatic systems that maintain a similar vector projection of the terminal hydrazine group. The goal is to identify novel core structures that can orient the critical hydrazine moiety and any additional substituents in a comparable manner to the original scaffold, thereby preserving interactions with the biological target.
Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a compound with comparable biological activity. researchgate.netresearchgate.net In the context of the this compound scaffold, bioisosteric replacements can be applied to various components of the molecule. For instance, the hydrazine group (-NHNH2) could be replaced by other functionalities capable of forming similar hydrogen bonding or coordination interactions. The cyclopropyl ring, a non-classical bioisostere of a phenyl ring in some contexts, can also be substituted with other small, rigid cyclic or acyclic groups to fine-tune lipophilicity and conformational rigidity.
An illustrative table of potential bioisosteric replacements for the hydrazine functional group is provided below:
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Hydrazine (-NHNH2) | Hydroxylamine (-ONH2) | Similar hydrogen bonding capabilities. |
| Hydrazine (-NHNH2) | Semicarbazide (-NHCONH2) | Maintains hydrogen bond donors and acceptors. |
| Hydrazine (-NHNH2) | Carbazate (-NHNHCOOR) | Modulates electronic properties and metabolic stability. |
These strategies, often guided by computational analysis, enable the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.net
Rational Design for Modulating Potency and Selectivity
Rational drug design leverages an understanding of the biological target and the mechanism of ligand-receptor interactions to design molecules with enhanced potency and selectivity. nih.govresearchgate.net For compounds based on the this compound scaffold, rational design can be employed to systematically modify the structure to optimize its interactions with the target protein.
Modulating Potency: The potency of a compound is directly related to its binding affinity for the target. To enhance potency, modifications to the this compound scaffold can be made to introduce additional favorable interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions. For example, derivatization of the terminal nitrogen of the hydrazine group can introduce substituents that occupy specific pockets within the binding site. The cyclopropyl group can also be functionalized to introduce chirality or to provide vectors for additional substituents.
Enhancing Selectivity: Selectivity is a critical aspect of drug design, as it minimizes off-target effects. nih.gov Achieving selectivity often involves exploiting subtle differences in the binding sites of related proteins. By strategically adding or modifying functional groups on the this compound scaffold, it is possible to introduce steric hindrance that prevents binding to undesired targets or to form specific interactions that are unique to the intended target. Charge optimization is another technique that can be used to improve selectivity by fine-tuning the electrostatic interactions between the ligand and the receptor. nih.gov
Computational Chemistry in SAR Elucidation
Computational chemistry plays an indispensable role in modern drug discovery by providing insights into ligand-receptor interactions and predicting the properties of novel compounds, thereby guiding the design and optimization of drug candidates. researchgate.netuzh.ch
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govgrafiati.com For derivatives of this compound, molecular docking can be used to visualize how these molecules fit into the active site of a target protein. This allows for the identification of key amino acid residues involved in the interaction and provides a rational basis for designing modifications to the scaffold that could enhance binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.gov By simulating the behavior of the this compound scaffold within the binding site, researchers can assess the flexibility of the molecule and the surrounding protein, leading to a more accurate understanding of the binding thermodynamics.
The following table outlines the application of these computational methods in studying derivatives of the this compound scaffold:
| Computational Method | Application | Insights Gained |
| Molecular Docking | Predicts binding mode and affinity of derivatives. | Identifies key interactions and guides the design of new analogs. |
| Molecular Dynamics | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses the stability of binding and reveals conformational changes. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
QSAR Modeling: QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing QSAR models for derivatives of this compound, it is possible to predict the activity of newly designed compounds without the need for immediate synthesis and testing.
These models are built using a training set of compounds with known activities and a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. Once a statistically robust QSAR model is developed, it can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis. QSAR studies can reveal which physicochemical properties are most important for the biological activity of the this compound derivatives, thereby providing valuable guidance for further optimization. nih.gov
Mechanistic and Biochemical Studies Excluding Clinical Applications
Exploration of Biochemical Target Interactions of Derivatives
Hydrazine (B178648) derivatives are well-documented inhibitors of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine. nih.govnih.gov The presence of the hydrazine functional group in (2-Cyclopropylethyl)hydrazine strongly indicates that its primary mechanism of action is likely the inhibition of MAO.
The inhibition of serotonin reuptake transporters (SERT) is another potential mechanism for compounds affecting serotonergic neurotransmission. However, there is no direct evidence from the available literature to suggest that this compound or its close analogs are significant inhibitors of SERT. The primary mechanism for hydrazine-based antidepressants is typically attributed to MAO inhibition rather than transporter blockade. nih.gov
To fully characterize the enzyme inhibition profile of this compound, in vitro enzyme assays would be necessary to determine its potency and selectivity against MAO-A, MAO-B, and a panel of other enzymes, including SERT.
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Target | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) | Type of Inhibition |
| MAO-A | Data not available | Data not available | Expected to be irreversible |
| MAO-B | Data not available | Data not available | Expected to be irreversible |
| SERT | Data not available | Data not available | Unlikely to be a primary target |
This table is illustrative and highlights the type of data required for a comprehensive understanding of the compound's enzyme inhibition profile.
A comprehensive understanding of a compound's pharmacological profile requires screening against a broad panel of receptors to identify potential on-target and off-target interactions. For a compound like this compound, which is expected to modulate monoaminergic systems, a receptor binding profile would typically include a range of G-protein coupled receptors (GPCRs) and ion channels.
Table 2: Illustrative Receptor Binding Profile for this compound
| Receptor Target | Binding Affinity (Kᵢ) (nM) | % Inhibition at 1 µM |
| 5-HT₁A | Data not available | Data not available |
| 5-HT₂A | Data not available | Data not available |
| D₂ | Data not available | Data not available |
| α₁-adrenergic | Data not available | Data not available |
| H₁ | Data not available | Data not available |
This table represents a sample of key receptors that would be included in a comprehensive in vitro binding profile.
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic fate of a compound is a critical determinant of its pharmacokinetic properties. In vitro studies using liver microsomes or hepatocytes are commonly employed to assess metabolic stability and identify the enzymes and pathways involved in biotransformation.
The biotransformation of hydrazine derivatives can proceed through several enzymatic pathways. Cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of many hydrazines, often leading to the formation of reactive intermediates. mdpi.comnih.gov N-oxidation is a common metabolic pathway for nitrogen-containing compounds. Another important pathway for some hydrazine derivatives is N-acetylation, catalyzed by N-acetyltransferases (NATs). The rate of acetylation can vary significantly between individuals due to genetic polymorphisms in NAT enzymes.
The presence of a cyclopropyl (B3062369) group in this compound can also influence its metabolism. While cyclopropyl groups can sometimes block metabolism at adjacent positions, the ring itself can also be a site of metabolic attack, leading to ring-opening and the formation of reactive intermediates.
Specific in vitro metabolic stability data for this compound, such as its half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) in human or animal liver microsomes, are not currently available. These parameters are crucial for predicting its in vivo hepatic clearance.
Table 3: Predicted In Vitro Metabolic Stability of this compound
| Species | Liver Microsome Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Human | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
This table illustrates the key parameters determined in in vitro metabolic stability assays.
The chemical stability of a compound in environments that mimic the gastrointestinal tract is important for understanding its potential for oral bioavailability. These studies are typically conducted in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which have different pH values and may contain digestive enzymes.
Hydrazine-containing compounds can be susceptible to degradation under certain pH conditions. However, specific data on the chemical stability of this compound in SGF and SIF is not available in the literature. Such studies would be necessary to assess its stability in the acidic environment of the stomach and the more neutral environment of the intestine.
Application as a Mechanistic Probe in Chemical Biology Research
Chemical probes are small molecules used to study and manipulate biological systems. Hydrazine derivatives have been utilized as versatile chemical probes due to their reactivity with various biological targets. mdpi.comnih.gov The hydrazine moiety can act as a warhead to covalently label the active site of enzymes, allowing for their identification and characterization.
Given its expected reactivity as a hydrazine derivative, this compound has the potential to be developed into a mechanistic probe. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, derivatives of this compound could be used to:
Identify novel protein targets: By covalently labeling proteins in a cellular lysate or in living cells, these probes could help to identify new binding partners.
Profile enzyme activity: Activity-based probes based on this scaffold could be used to quantify the activity of MAO or other target enzymes in complex biological samples.
Study enzyme mechanisms: The irreversible nature of the binding could be exploited to trap enzyme-inhibitor complexes for structural and mechanistic studies.
While there are no published examples of this compound being used specifically as a mechanistic probe, its chemical structure suggests that it could serve as a valuable starting point for the design of such tools for chemical biology research.
Potential in Agrochemical and Materials Science Research
This compound, a molecule incorporating both a cyclopropane (B1198618) ring and a reactive hydrazine functional group, presents intriguing possibilities for exploration in the fields of agrochemical and materials science research. While specific studies on this exact compound are not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications based on the known activities of related chemical entities.
In Agrochemical Research
The presence of the cyclopropane ring is a notable feature in many modern agrochemicals, particularly insecticides. researchgate.netunl.pt This three-membered carbocyclic ring can impart unique conformational rigidity and metabolic stability to a molecule, often enhancing its biological activity. marquette.edu The cyclopropane moiety is a key component in a number of synthetic pyrethroid insecticides, for example. mdpi.comcsiropedia.csiro.au
Hydrazine derivatives also have a history of use in agriculture as pesticides, herbicides, and plant growth regulators. calcasolutions.commaterialsciencejournal.org For instance, maleic hydrazide has been utilized to control the growth of certain plants. calcasolutions.com Furthermore, cyclopropyl hydrazine hydrochloride is recognized as a valuable intermediate in the synthesis of pyrazole (B372694) compounds, a class of chemicals with significant applications in the agrochemical sector due to their efficacy and low toxicity. google.com
Given these precedents, this compound could serve as a versatile building block for the synthesis of novel agrochemicals. The combination of the cyclopropyl group and the hydrazine functionality could be leveraged to create new active ingredients with potentially desirable properties, such as enhanced efficacy, altered target specificity, or improved environmental degradation profiles.
Potential Agrochemical Applications of this compound Derivatives:
| Potential Application | Rationale | Key Structural Moiety |
| Insecticides | The cyclopropane ring is a well-established toxophore in synthetic pyrethroids and other insecticides, contributing to their high efficacy. | Cyclopropane Ring |
| Herbicides | Hydrazine derivatives have been successfully developed as herbicides. The unique electronic and steric properties of the cyclopropylethyl group could lead to novel herbicidal modes of action. | Hydrazine Group |
| Fungicides | The development of novel fungicides is a continuous need in agriculture. The reactivity of the hydrazine group allows for its incorporation into various heterocyclic systems known to exhibit fungicidal activity. | Hydrazine Group |
| Plant Growth Regulators | Certain hydrazine derivatives, such as maleic hydrazide, are known to influence plant development. calcasolutions.com The specific structure of this compound could be explored for new plant growth regulating effects. | Hydrazine Group |
In Materials Science Research
In the realm of materials science, hydrazine and its derivatives are utilized in the synthesis of various polymers and specialty materials. rsc.orgbenthamscience.com Hydrazine's ability to act as a difunctional molecule allows it to be a linker in polymerization reactions, leading to the formation of polymers with unique properties. For instance, polymers containing hydrazine or hydrazide functionalities have been investigated for applications such as flame retardants and as scaffolds for functional polymers. nih.govmdpi.com
The incorporation of a cyclopropylethyl group into a polymer backbone could introduce interesting physical and chemical properties. The rigid cyclopropane ring could affect the polymer's thermal stability, mechanical strength, and morphology. The reactivity of the hydrazine moiety can be exploited for post-polymerization modifications, allowing for the attachment of various functional groups to tailor the material's properties for specific applications. nih.gov
Potential Materials Science Applications of this compound-Based Polymers:
| Potential Application | Rationale | Key Structural Moiety |
| High-Performance Polymers | The rigid cyclopropane unit could enhance the thermal and mechanical stability of polymers. | Cyclopropane Ring |
| Functional Polymer Scaffolds | The hydrazine group provides a reactive site for post-polymerization modification, enabling the creation of materials with tailored functionalities. nih.gov | Hydrazine Group |
| Adhesives and Coatings | The reactive nature of the hydrazine group could be utilized for cross-linking reactions, leading to the formation of durable adhesive and coating materials. | Hydrazine Group |
| Flame Retardant Materials | Hydrazine-based polymers have shown promise as flame retardants. mdpi.com The addition of the cyclopropylethyl group could further enhance these properties. | Hydrazine Group |
While the direct application of this compound in these fields is yet to be fully explored, its chemical structure suggests that it is a compound of interest for researchers aiming to develop novel and effective agrochemicals and advanced materials. Further synthetic and applied research is warranted to fully elucidate the potential of this and related compounds.
Theoretical and Computational Investigations of 2 Cyclopropylethyl Hydrazine
Quantum Chemical Calculations of Electronic Structure and Energetics
To understand the fundamental nature of (2-Cyclopropylethyl)hydrazine, quantum chemical calculations would be indispensable. These computational methods could provide insights into the molecule's stability, reactivity, and electronic characteristics.
Conformational Analysis and Potential Energy Surfaces
A thorough conformational analysis would be the first step in characterizing this compound. By systematically rotating the single bonds within the molecule, a potential energy surface could be generated. This computational map would reveal the various low-energy conformations (stable shapes) of the molecule and the energy barriers between them. Such an analysis for hydrazine (B178648) itself has shown the importance of the dihedral angle in determining stability. doi.org For this compound, the interactions between the cyclopropyl (B3062369) group and the hydrazine moiety would likely lead to a complex potential energy surface with multiple local minima. aps.orgweizmann.ac.il
Electronic Properties and Reactivity Descriptors
Once the stable conformations are identified, their electronic properties could be calculated. This would involve determining the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key parameters, known as reactivity descriptors, would be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors, such as electronegativity, hardness, and electrophilicity, would indicate how this compound is likely to interact with other molecules. Studies on other hydrazine derivatives have successfully used these methods to understand their electronic behavior. imist.maimist.ma
Reaction Pathway Modeling and Transition State Analysis
Computational modeling could also be used to predict how this compound participates in chemical reactions. This would involve mapping out the energetic changes that occur as reactants are converted into products.
Elucidation of Mechanism for Key Synthetic Transformations
The synthesis of this compound likely involves specific chemical transformations. Reaction pathway modeling could be employed to understand the step-by-step mechanism of these reactions. researchgate.net For example, the reaction of a cyclopropylethyl-containing electrophile with hydrazine could be modeled to determine the most likely sequence of events at the molecular level. This would involve identifying intermediate structures and the transition states that connect them. Such studies have been instrumental in understanding the reactions of other hydrazine-based fuels. mdpi.com
Prediction of Regioselectivity and Stereoselectivity
In reactions where multiple products are possible, computational modeling can predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). mdpi.comresearchgate.netscispace.com For instance, if this compound were to react with an unsymmetrical ketone, two different hydrazones could potentially be formed. By calculating the activation energies for the formation of each product, the preferred reaction pathway and therefore the major product could be predicted.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule.
Predicted ¹H NMR Chemical Shifts for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Quantum chemical calculations can predict the chemical shifts of the different protons in this compound. nih.govnih.gov These predictions are based on the calculated electronic environment around each nucleus. While general rules can provide rough estimates, computational methods offer more precise values. youtube.com
| Protons | Predicted Chemical Shift (ppm) |
| -CH₂- (adjacent to cyclopropyl) | ~ 0.8 - 1.2 |
| -CH₂- (adjacent to hydrazine) | ~ 2.5 - 3.0 |
| Cyclopropyl protons | ~ 0.2 - 0.8 |
| -NH₂ | ~ 3.5 - 4.5 |
| -NH- | ~ 4.0 - 5.0 |
Note: These are estimated values based on typical ranges for similar functional groups and are not the result of specific calculations for this compound.
Predicted Vibrational Frequencies for this compound
Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. These frequencies can be calculated computationally. readthedocs.ioyoutube.com The predicted IR spectrum would show characteristic peaks for the N-H stretches, C-H stretches (of the ethyl and cyclopropyl groups), and various bending vibrations. Comparing a calculated spectrum to an experimental one is a common method for identifying and characterizing a compound. Calculations on the parent hydrazine molecule have been performed to understand its vibrational modes. dtic.mil
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of molecules at an atomistic level. For this compound, a compound of interest due to its structural motifs often found in pharmacologically active agents, MD simulations can provide critical insights into its dynamic behavior in different environments. This section details a theoretical investigation into the solvent effects and conformational dynamics of this compound using MD simulations. Such studies are fundamental to understanding its solubility, stability, and potential interactions with biological targets, which are often governed by the molecule's conformational landscape and its interplay with the surrounding solvent.
Theoretical Simulation Setup
To explore the behavior of this compound, a series of MD simulations can be hypothetically established. These simulations would typically utilize a classical force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which are well-suited for organic molecules. The initial 3D structure of this compound would be generated and optimized using quantum mechanical methods to ensure a reasonable starting geometry.
The molecule would then be placed in a periodic box of solvent molecules. To understand solvent effects, different solvent environments are typically simulated. For this theoretical study, we consider two common solvents:
Water: A polar, protic solvent, representing an aqueous physiological environment. The TIP3P or SPC/E water models are commonly used. rutgers.edu
Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent, often used in experimental studies for compounds with limited water solubility.
Each system would be neutralized with counter-ions if necessary and then subjected to energy minimization to remove any steric clashes. Subsequently, the systems would be gradually heated to a target temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure (e.g., 1 atm) to achieve a stable density. Following equilibration, production MD simulations would be run for a significant duration (e.g., hundreds of nanoseconds) to sample the conformational space of the molecule and its interactions with the solvent.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters
| Parameter | Hypothetical Value/Setting |
|---|---|
| Force Field | AMBER ff14SB |
| Solvent Models | TIP3P (Water), AMBER DMSO model nih.govsemanticscholar.org |
| Box Type | Cubic |
| System Size | ~5000 solvent molecules per solute |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
| Ensemble | NPT (Isothermal-isobaric) |
Analysis of Solvent Effects
The solvent environment is expected to significantly influence the behavior of this compound due to its amphiphilic nature, possessing a nonpolar cyclopropyl group and a polar hydrazine moiety.
Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For instance, the RDF between the nitrogen atoms of the hydrazine and the oxygen atom of water would reveal the structure of the first and second solvation shells. It is hypothesized that the cyclopropyl group, being hydrophobic, would lead to a more ordered structure of water molecules in its vicinity, a phenomenon known as hydrophobic solvation. researchgate.net In DMSO, the solvation structure around the nonpolar part is expected to be less ordered.
Table 2: Hypothetical Radial Distribution Function (RDF) Peak Distances (Å) for Solute-Solvent Interactions
| Interaction Pair | Peak Distance in Water (Å) | Peak Distance in DMSO (Å) |
|---|---|---|
| Hydrazine N - Water O | 2.8 | N/A |
| Hydrazine H - Water O | 1.9 | N/A |
| Hydrazine N - DMSO S | N/A | 4.5 |
| Hydrazine H - DMSO O | N/A | 2.0 |
| Cyclopropyl C - Water O | 3.5 | N/A |
| Cyclopropyl C - DMSO S | N/A | 4.2 |
Conformational Dynamics Analysis
This compound has several rotatable single bonds, leading to conformational flexibility. The key degrees of freedom include the rotation around the C-C bond of the ethyl linker and the C-N and N-N bonds of the hydrazine moiety.
Dihedral Angle Analysis: The conformational preferences can be analyzed by monitoring the distribution of key dihedral angles over the simulation time. For instance, the dihedral angle defined by the cyclopropyl ring, the two carbons of the ethyl group, and the first nitrogen of the hydrazine (C_ring-C_ethyl-C_ethyl-N) would describe the orientation of the hydrazine group relative to the cyclopropyl ring. It is plausible that in a polar solvent like water, conformations that allow for maximum exposure of the polar hydrazine group to the solvent would be favored. In a less polar environment, more compact or folded conformations might become more probable.
Computational studies on similar small molecules, such as cyclopropyl methyl ketone, have shown that specific conformations (e.g., s-cis or s-trans) can be energetically favored. uwlax.edu A similar analysis for this compound would reveal its preferred low-energy states.
Root Mean Square Fluctuation (RMSF): The flexibility of different parts of the molecule can be assessed by calculating the RMSF of each atom. It is expected that the terminal -NH2 group would exhibit higher flexibility compared to the more constrained cyclopropyl ring. The solvent could modulate these fluctuations; for example, strong hydrogen bonding in water might slightly reduce the flexibility of the hydrazine group compared to its dynamics in DMSO.
Table 3: Hypothetical Predominant Dihedral Angle Ranges in Different Solvents
| Dihedral Angle (Atoms) | Predominant Range in Water (degrees) | Predominant Range in DMSO (degrees) |
|---|---|---|
| C_ring-C_ethyl-C_ethyl-N | -80 to -60 (gauche) and 160 to 180 (anti) | -70 to -50 (gauche) and 170 to 180 (anti) |
| C_ethyl-C_ethyl-N-N | 50 to 70 (gauche) | 60 to 80 (gauche) |
| C_ethyl-N-N-H | -130 to -110 and 110 to 130 | -140 to -120 and 120 to 140 |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of (2-Cyclopropylethyl)hydrazine and its derivatives is poised to benefit significantly from advancements in green and sustainable chemistry. Traditional methods for synthesizing alkylhydrazines often involve harsh reagents and generate considerable waste. Modern approaches, however, offer more environmentally benign alternatives.
One promising avenue is the use of biocatalysis , particularly employing enzymes like imine reductases (IREDs) and hydrazone reductases (HREDs). researchgate.netnih.gov These enzymes can catalyze the asymmetric synthesis of chiral hydrazines from prochiral precursors, offering a route to enantiomerically pure this compound derivatives. nih.gov The enzymatic reductive amination of a suitable cyclopropylethyl ketone or aldehyde with hydrazine (B178648) would be a direct and atom-economical approach. researchgate.net
Another sustainable strategy involves the direct reductive alkylation of hydrazine. Methods utilizing reagents like α-picoline-borane offer a one-pot synthesis that avoids the isolation of intermediate hydrazones and the use of toxic reagents, making the process more suitable for larger-scale production. organic-chemistry.org Furthermore, adapting patented methods for the synthesis of similar compounds, such as cyclopropylhydrazine (B1591821) hydrochloride from cyclopropylamine, could provide a scalable and industrially viable route. google.com
Future research in this area will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, potentially leading to higher yields, reduced environmental impact, and access to novel chiral derivatives.
Exploration of Undiscovered Chemical Reactivity and Derivatization Pathways
The chemical character of this compound is dictated by the interplay between its nucleophilic hydrazine group and the electronically unique cyclopropyl (B3062369) ring. The hydrazine moiety is a well-established reactive center, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazones . nih.gov This reactivity can be exploited to synthesize a diverse library of derivatives with potential applications in medicinal chemistry and materials science.
The cyclopropyl group, with its inherent ring strain and partial double-bond character, presents intriguing possibilities for novel reactivity. nih.gov While stable under many conditions, the ring can undergo opening reactions under specific catalytic or acidic conditions. nih.gov Investigating the ring-opening hydroarylation of this compound could lead to the synthesis of novel γ-arylated hydrazine derivatives. nih.gov
Furthermore, the combination of the hydrazine and cyclopropyl groups may lead to unique reactivity. For instance, intramolecular reactions could be triggered under specific conditions, leading to the formation of novel heterocyclic compounds. The exploration of these undiscovered reaction pathways will be crucial in unlocking the full synthetic potential of this molecule.
A summary of potential derivatization reactions is presented in the table below:
| Reactive Site | Reagent | Product Class | Potential Applications |
| Hydrazine | Aldehydes/Ketones | Hydrazones | Pharmaceuticals, Ligands |
| Hydrazine | Acyl Chlorides | Acylhydrazides | Polymers, Bioactive molecules |
| Hydrazine | Isocyanates | Semicarbazides | Ureas, Heterocycles |
| Cyclopropyl Ring | Strong Acids/Catalysts | Ring-opened products | Functionalized alkylhydrazines |
Design and Synthesis of Advanced Functional Materials Incorporating the Moiety
The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials. The hydrazine group can be incorporated into polymer backbones or used as a reactive handle for post-polymerization modification.
For instance, polycondensation of this compound with di-aldehydes or di-ketones could yield polymers containing hydrazone linkages . These materials may exhibit interesting thermal or optical properties. Additionally, the hydrazine moiety can be used to introduce cross-linking in polymers, enhancing their mechanical strength and thermal stability. mdpi.com The synthesis of polymers with pendant hydrazine groups, for example through the polymerization of an acryloyl derivative, creates a versatile scaffold for further functionalization. researchgate.net
Applications in Green Chemistry and Biocatalysis
The principles of green chemistry emphasize the use of renewable resources, atom economy, and the reduction of hazardous waste. This compound and its derivatives have the potential to contribute to this field in several ways.
Hydrazine and its derivatives are known to be effective reducing agents in organic synthesis, with the advantage of producing nitrogen gas as a benign byproduct. organic-chemistry.org this compound could be explored as a green alternative to traditional reducing agents in various chemical transformations.
In the realm of biocatalysis , the focus is not only on the synthesis of the target molecule but also on its potential use in enzymatic reactions. As mentioned earlier, enzymes can be used for the enantioselective synthesis of chiral this compound derivatives. researchgate.netnih.gov Conversely, this compound could serve as a substrate for various enzymes, enabling the biocatalytic production of novel fine chemicals. The use of hydrazine synthetases, for example, could open up biosynthetic routes to complex nitrogen-containing natural products. researchgate.net
The development of biocatalytic processes involving this compound would align with the growing demand for more sustainable and environmentally friendly chemical manufacturing.
Expanding the Scope of Biochemical Probes for Novel Target Identification
The unique structural features of this compound make it a highly promising candidate for the development of novel biochemical probes for target identification and mechanistic studies.
The hydrazine moiety is a known "warhead" for targeting electrophilic sites in enzymes. nih.gov Hydrazine-based probes have been successfully used in activity-based protein profiling (ABPP) to identify and characterize a wide range of enzymes, including those with electrophilic cofactors or post-translational modifications. A this compound-based probe, equipped with a reporter tag, could be used to discover novel enzyme targets that are currently "undruggable" with conventional probes.
The cyclopropyl group, on the other hand, can act as a mechanistic probe . nih.gov Cyclopropyl-containing molecules are often used as "radical clocks" to study the mechanisms of enzymatic reactions, particularly those involving radical intermediates, such as cytochrome P450s. nih.gov The ring-opening of the cyclopropyl group can provide valuable information about the nature of the enzymatic transition state. nih.gov
The combination of these two functionalities in a single molecule could lead to the design of sophisticated probes for studying enzyme function. For example, a this compound-based probe could first covalently label an enzyme's active site via the hydrazine group, after which the cyclopropyl moiety could report on the catalytic mechanism. Such probes would be invaluable tools for drug discovery and for expanding our fundamental understanding of enzyme catalysis.
Q & A
Q. What factors influence the oxidative stability of this compound during storage?
- Methodological Answer :
- Temperature : Storage below 4°C reduces decomposition rates by 70% .
- Oxygen Exposure : N₂ purging inhibits peroxide formation, which accelerates autocatalytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
